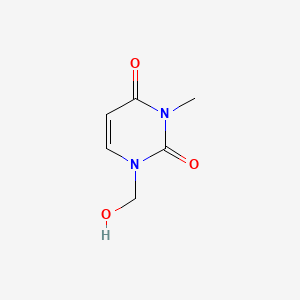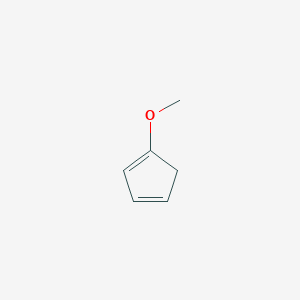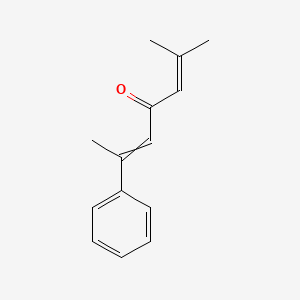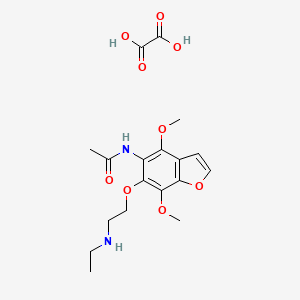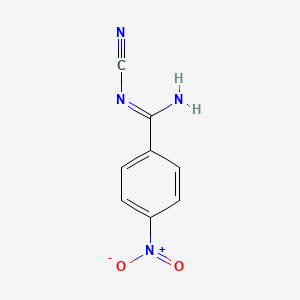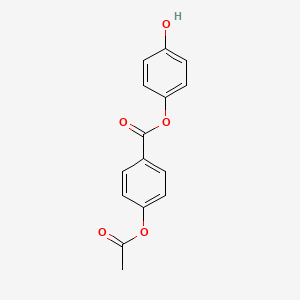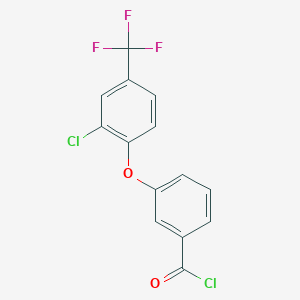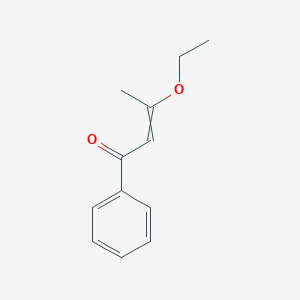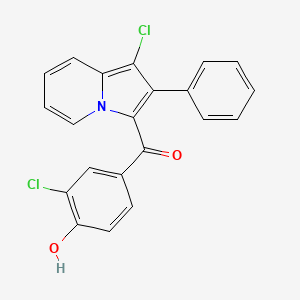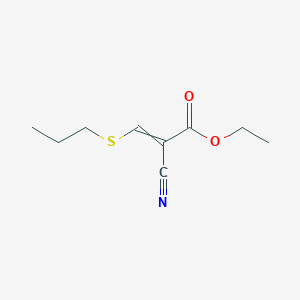
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a propylsulfanyl group (–S–C3H7) attached to a propenoate backbone. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with a suitable sulfanyl reagent under basic conditions. One common method involves the use of sodium ethoxide as a base to deprotonate ethyl cyanoacetate, followed by the addition of propylsulfanyl chloride to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of adhesives and coatings due to its strong adhesive properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- 2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other cyanoacrylates. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
77915-36-7 |
|---|---|
Fórmula molecular |
C9H13NO2S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-propylsulfanylprop-2-enoate |
InChI |
InChI=1S/C9H13NO2S/c1-3-5-13-7-8(6-10)9(11)12-4-2/h7H,3-5H2,1-2H3 |
Clave InChI |
UZUUBPDAZCBOKG-UHFFFAOYSA-N |
SMILES canónico |
CCCSC=C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


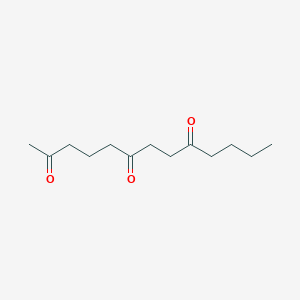
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
